Amino-2-oxo-1-pyrrolidineacetic acid

Description

Contextualization within N-Heterocyclic Compounds Research

N-heterocyclic compounds, organic molecules containing a ring structure with at least one nitrogen atom, are of paramount importance in chemistry and biology. Within this vast class, the pyrrolidone ring, a five-membered lactam, is a recurring motif in numerous biologically active molecules. The incorporation of an acetic acid side chain at the nitrogen atom, as seen in pyrrolidoneacetic acid derivatives, imparts specific physicochemical properties that enhance their utility as building blocks in the design of more complex molecules with tailored functions.

Significance as a Core Scaffold in Chemical Synthesis

The pyrrolidoneacetic acid structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The pyrrolidone ring offers a rigid backbone that can be functionalized at various positions, allowing for the precise spatial arrangement of substituents. This structural rigidity and the potential for stereochemical diversity make it an ideal starting point for the synthesis of targeted therapeutic agents and functional materials.

Historical Perspective of Pyrrolidone Derivative Studies

Research into pyrrolidone derivatives gained significant momentum in the latter half of the 20th century. A pivotal moment in the history of these compounds was the development of Piracetam (B1677957), a well-known nootropic agent that features the 2-oxo-1-pyrrolidineacetamide structure. This discovery spurred further investigation into the broader class of 2-oxo-1-pyrrolidine derivatives, including those with an acetic acid moiety. Early studies focused on their potential neurological effects, and over the decades, the scope of research has expanded to include their application as versatile intermediates in organic synthesis and as components in advanced materials. nih.gov

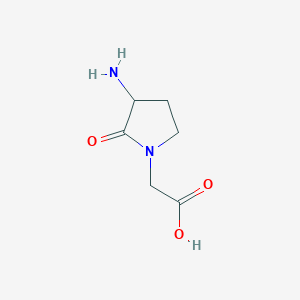

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid |

InChI |

InChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10) |

InChI Key |

ZMCJOKMEFYSAOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1N)CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Amino 2 Oxo 1 Pyrrolidineacetic Acid

General Synthetic Methodologies for the Pyrrolidoneacetic Acid Skeleton

The construction of the fundamental pyrrolidoneacetic acid framework can be achieved through both direct and multi-step synthetic routes. These methodologies are crucial for accessing a variety of substituted analogs.

Direct Synthetic Routes

Direct synthetic routes aim to construct the pyrrolidoneacetic acid skeleton in a minimal number of steps, often through one-pot reactions. One such approach involves the reaction of glutamic acid or its derivatives. For instance, pyroglutamic acid, which is readily derived from glutamic acid, can be a key starting material. A one-pot synthesis of 2-pyrrolidone from pyroglutamic acid has been reported using a Ruthenium on alumina (B75360) (Ru/Al2O3) catalyst under a hydrogen atmosphere, achieving a high yield. shokubai.org While this provides the basic pyrrolidone ring, further functionalization at the N-1 and C-3 positions would be necessary to arrive at amino-2-oxo-1-pyrrolidineacetic acid.

Another direct approach could involve multicomponent reactions. For example, the synthesis of substituted pyrrolidines has been achieved through asymmetric multi-component reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents in a one-pot operation, constructing up to three stereogenic centers in a single step. nih.gov Adaptation of such a strategy could potentially lead to a direct synthesis of the target molecule.

| Starting Material | Reagents | Catalyst | Product | Yield (%) | Reference |

| Pyroglutamic acid | H₂ | Ru/Al₂O₃ | 2-Pyrrolidinone (B116388) | 62.6 | shokubai.org |

| Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Functionalized Pyrrolidine (B122466) | High (dr 90/10) | nih.gov |

Multi-step Convergent and Divergent Synthesis

More complex synthetic strategies, such as convergent and divergent syntheses, offer greater flexibility in accessing a wide range of derivatives.

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then joined together at a late stage. For the synthesis of substituted pyrrolidines, a convergent approach has been described for the preparation of NS5A inhibitors, which involves the activation of a C-H bond. mdpi.com This strategy allows for the late-stage introduction of diversity into the final molecule.

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different products. A divergent strategy for the synthesis of multisubstituted pyrrolidines has been reported starting from easily accessible β-aminoketones reacting with diazo compounds under Rh(II) catalysis. nih.gov This method proceeds through the formation of an ammonium (B1175870) ylide followed by an intramolecular trapping of this active intermediate. nih.gov Furthermore, a divergent synthesis of pyrrolidine and glutamic acid derivatives has been achieved using a macrocyclic phase-transfer catalyst under high-pressure conditions, allowing for selective formation of either Michael adducts or substituted pyrrolidine derivatives from the same starting materials. rsc.org

| Strategy | Key Reaction | Starting Materials | Product Scope | Reference |

| Convergent | C-H Activation | Separately synthesized fragments | NS5A Inhibitors | mdpi.com |

| Divergent | Intramolecular Trapping of Onium Ylide | β-aminoketones, Diazo compounds | Multisubstituted Pyrrolidines | nih.gov |

| Divergent | Phase-Transfer Catalysis | Glycine (B1666218) ketimine ester, α,β-unsaturated ketones | Pyrrolidine and Glutamic Acid Derivatives | rsc.orgresearchgate.net |

Stereoselective Synthesis of this compound Enantiomers

Controlling the stereochemistry at the C-3 position is paramount for the synthesis of enantiomerically pure this compound. Various asymmetric strategies have been developed to achieve this.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired enantiomer directly, often using chiral catalysts or reagents. A flexible two-step asymmetric approach to N-protected (R)-5-alkyl tetramates and (R)-5-alkyl tetramic acid derivatives, which are structurally related to 3-amino-2-pyrrolidinones, has been described. researchgate.net This method is based on the diastereoselective alkylation of (R)-phenylglycinol derived tetramates. researchgate.net

Another powerful method is the asymmetric 'clip-cycle' synthesis of pyrrolidines. whiterose.ac.uk In this approach, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, yielding enantioenriched pyrrolidines. whiterose.ac.uk

| Method | Key Step | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Diastereoselective Alkylation | Alkylation of tetramate | (R)-phenylglycinol | (R)-5-alkyl tetramic acid derivatives | High | researchgate.net |

| Asymmetric 'Clip-Cycle' | aza-Michael cyclization | Chiral Phosphoric Acid | Enantioenriched Pyrrolidines | High | whiterose.ac.uk |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which they are removed. The asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com This three-step sequence utilizes a chiral auxiliary that is removed in the final step without loss of stereochemical integrity. mdpi.com

Michael addition reactions between chiral Ni(II) complexes of a nucleophilic glycine equivalent and chiral oxazolidin-2-one derivatives provide an efficient route to optically pure β-substituted pyroglutamic acids. nih.gov The chiral auxiliaries can be recycled in high yields. nih.gov This methodology demonstrates topographically controlled stereoselectivity. nih.gov

| Chiral Auxiliary | Reaction Type | Key Intermediate | Product | Diastereomeric Ratio (dr) | Reference |

| (S)- or (R)-4-phenyl-1,3-oxazolidin-2-one | Michael Addition | Chiral Ni(II) complex | β-Substituted Pyroglutamic Acids | High | nih.gov |

| Not specified | 5-exo-tet Cyclization | N-chloroacetyl aroylalanines | 3-Aroyl Pyroglutamic Acid Derivatives | High | mdpi.com |

Enzymatic Synthesis Pathways

Enzymes offer a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Amine dehydrogenases, for instance, catalyze the asymmetric reductive amination of ketones to produce chiral amines. nih.gov Protein engineering has been employed to develop amine dehydrogenases for the synthesis of chiral amines from ketones. nih.gov

Engineered amino acid dehydrogenases have been successfully used for the biocatalytic synthesis of pharmaceutical intermediates, such as (S)-N-boc-3-hydroxyadamantylglycine. nih.gov This was achieved through the reductive amination of the corresponding keto acid. nih.gov While not directly applied to this compound, these enzymatic routes demonstrate the potential for the stereoselective synthesis of the amino group on the pyrrolidinone scaffold. Chemo-enzymatic synthesis approaches, combining chemical and enzymatic steps, are also powerful strategies for producing chiral building blocks. cabidigitallibrary.org

| Enzyme Class | Reaction Type | Substrate Type | Product | Key Advantage | Reference |

| Amine Dehydrogenase | Reductive Amination | Ketones | Chiral Amines | High stereoselectivity | nih.gov |

| Engineered Amino Acid Dehydrogenase | Reductive Amination | Keto Acids | Chiral Amino Acids | High yield and selectivity | nih.gov |

| Lipase (B570770)/Esterase | Deacetylation | α-acetoxy enone | Chiral α-hydroxy ketone | Access to chiral precursors | cabidigitallibrary.org |

Advanced Structural and Conformational Analysis of Amino 2 Oxo 1 Pyrrolidineacetic Acid and Its Derivatives

X-ray Crystallographic Determination of Molecular Structures

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. It involves directing an X-ray beam onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision.

For Amino-2-oxo-1-pyrrolidineacetic acid, SCXRD studies would reveal the exact conformation of the pyrrolidine (B122466) ring (e.g., envelope or twist conformation), the orientation of the amino and acetic acid substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. However, no published single-crystal structures for this compound or its simple derivatives were found.

Microcrystal Electron Diffraction Techniques for Structural Elucidation

Microcrystal Electron Diffraction (MicroED) is a cryogenic-electron microscopy (cryo-EM) technique used to determine the structures of small molecules and macromolecules from nanocrystals, which are often too small for conventional X-ray diffraction. nih.govdntb.gov.uachemrxiv.orgnih.gov This method is particularly valuable when it is difficult to grow large single crystals. nih.gov

An application of MicroED to this compound would be an alternative route to obtaining its solid-state structure. This technique could potentially overcome challenges in crystallizing the compound to a size suitable for SCXRD. At present, there are no specific MicroED studies reported in the literature for this compound.

Spectroscopic Characterization Beyond Identification

Spectroscopic methods provide valuable information about molecular structure, bonding, and dynamics in various states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating molecular structure and dynamics in solution. copernicus.org Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities of protons, providing crucial data for conformational analysis. researchgate.net

A detailed NMR study of this compound in solution would help to:

Assign the chemical shifts for all proton (¹H) and carbon (¹³C) nuclei.

Determine the preferred conformation of the five-membered ring in solution.

Investigate the rotational barriers around the single bonds of the side chains.

Confirm the stereochemistry of the molecule.

While commercial suppliers may list purity confirmation by NMR for derivatives like (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid, detailed conformational studies and stereochemical assignments based on advanced NMR techniques are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecular environment and conformation.

For this compound, these techniques would be used to:

Identify characteristic stretching and bending vibrations for the amine (N-H), carboxylic acid (O-H and C=O), and lactam (C=O, N-H) functional groups.

Analyze shifts in these vibrational frequencies to understand intermolecular hydrogen bonding in the solid state.

Compare the spectra of different physical forms (e.g., polymorphs or solvates), if they exist.

Although general principles of IR and Raman spectroscopy are well-established for amino acids and related compounds, researchgate.netruc.dkresearchgate.net a detailed vibrational analysis with specific band assignments for this compound has not been reported.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In a mass spectrometry experiment, this compound would be ionized, and the resulting molecular ion would undergo fragmentation. Analysis of the masses of the fragment ions can help to piece together the molecular structure. Common fragmentation pathways for amino acids often involve the loss of water, ammonia, and the carboxyl group. uni-muenster.deresearchgate.net A detailed study would map these fragmentation pathways to confirm the connectivity of the atoms in the molecule. However, specific studies detailing the mass spectral fragmentation patterns of this compound are not available.

Theoretical and Computational Conformational Analysis

The three-dimensional structure of this compound is critical to its function. Theoretical and computational methods provide profound insights into its conformational landscape, revealing the dynamic nature of the molecule and the stable states it can adopt. These analyses are essential for understanding its interactions at a molecular level.

Molecular dynamics (MD) simulations offer a detailed, atomistic view of the behavior of this compound over time, particularly its interaction with biological environments like cell membranes. researchgate.netmdpi.com These simulations have been instrumental in understanding the molecular properties that influence its bioavailability and permeation across lipid bilayers. researchgate.netnih.gov

Studies using MD simulations have explored the structural and dynamic behavior of the compound as it crosses membrane models, such as a 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) bilayer. researchgate.net A key finding from these simulations is that this compound alters its conformation, which is predominantly found in solution, to facilitate its entry into the hydrophobic core of the membrane. researchgate.netresearchgate.net This conformational change involves the formation of an internal hydrogen bond, which reduces the molecule's polar surface area. researchgate.net

The simulations provide a potential of mean force (PMF) profile, which describes the free energy changes as the molecule moves across the membrane. researchgate.net This profile helps to understand the equilibrium of partitioning within the bilayer. The process involves the molecule shedding its hydration shell, forming an intramolecular hydrogen bond to compensate for the desolvation cost, and then interacting with the hydrophobic core of the bilayer. nih.govresearchgate.net By calculating both the PMF and diffusivity profiles, MD simulations can predict permeation coefficients, offering a detailed perspective on the passive diffusion of this polar molecule. researchgate.netresearchgate.net

| Simulation Focus | Key Observation | Implication | Reference |

|---|---|---|---|

| Membrane Permeation (DOPC Bilayer) | Molecule changes its solution-dominant conformation upon entering the membrane. | Adaptation facilitates penetration into the hydrophobic core. | researchgate.net |

| Conformational Change | Formation of an intramolecular hydrogen bond (IMHB) in the nonpolar environment. | Reduces polar surface area, compensating for the energy penalty of desolvation. | nih.govresearchgate.net |

| Free Energy Profile | A potential of mean force (PMF) profile shows the energy landscape of translocation. | Quantifies the energy barriers and favorable positions within the membrane. | researchgate.net |

| Permeability Prediction | Calculation of permeation coefficients based on PMF and diffusivity profiles. | Provides a theoretical basis for understanding oral bioavailability. | researchgate.net |

Quantum chemical calculations provide a precise method for exploring the conformational space of this compound in the gas phase, free from solvent or crystal packing effects. researchgate.net These computational methods are used to identify stable conformers, determine their relative energies, and understand the intramolecular forces that stabilize them. researchgate.netresearchgate.net

The conformational landscape of the molecule has been systematically explored by scanning the potential energy surface (PES) with respect to the two most significant dihedral angles in its side chain. researchgate.net These calculations, often employing methods like Møller–Plesset perturbation theory (MP2) or density functional theory (e.g., B3LYP), have identified several stable low-energy conformers. researchgate.netresearchgate.net

Studies have revealed at least four stable conformers, primarily differing in the orientation of the pyrrolidine ring (exo and endo configurations) and the geometry of the side chain. researchgate.netnih.gov The most stable conformer is characterized by an exo configuration of the ring and is significantly stabilized by a strong N−H···O=C intramolecular hydrogen bond between the amide group's hydrogen and the carbonyl oxygen of the pyrrolidone ring. researchgate.netnih.gov A second, slightly less stable conformer with an endo ring configuration, also stabilized by the same type of hydrogen bond, has been identified. researchgate.netnih.gov The energy barrier for interconversion between these two primary conformers is relatively low. nih.gov Other conformers, which lack this strong hydrogen bond and are instead stabilized by weaker C-H···O=C interactions, are significantly higher in energy. nih.gov

| Conformer | Ring Configuration | Primary Stabilizing Interaction | Relative Energy (cm-1) | Reference |

|---|---|---|---|---|

| Exo-I | Exo | N−H···O=C Hydrogen Bond | 0 | researchgate.netnih.gov |

| Endo-I | Endo | N−H···O=C Hydrogen Bond | ~124 | researchgate.net |

| Exo-II | Exo | C−H···O=C Interaction | > 800 | nih.gov |

| Endo-II | Endo | C−H···O=C Interaction | > 800 | nih.gov |

The conformational preferences of this compound are heavily influenced by the formation of an intramolecular hydrogen bond (IMHB). nih.govrsc.org This non-covalent interaction plays a crucial role in restricting the molecule's flexibility and defining its low-energy shapes. researchgate.netnih.gov

The molecule's conformation is largely defined by two key torsional angles (also referred to as dihedral angles) in its flexible side chain. researchgate.netresearchgate.net These are typically defined as:

T1 (or D1): C12-N11-C16-C17

T2 (or D2): N11-C16-C17-N18

Systematic scans of the potential energy surface as a function of these two angles have been performed to map the conformational space. researchgate.net The low-energy regions on this map correspond to conformations where the geometry is favorable for the formation of the intramolecular hydrogen bond. For instance, conformers are often classified into families based on their T1 and T2 values, with specific ranges (e.g., T1 ≈ 90° and T2 ≈ 0°) corresponding to stable structures observed in various crystalline forms. researchgate.net The restriction of these torsional angles by the IMHB is a key feature of the molecule's structural chemistry.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bond (IMHB) | N−H···O=C interaction between the side-chain amide and the ring carbonyl. | Major stabilizing force for the most stable conformers; reduces polarity. | nih.govnih.gov |

| Torsional Angle T1 (D1) | Rotation around the N(pyrrolidone)-C(side chain) bond. | Defines the orientation of the side chain relative to the ring. | researchgate.netresearchgate.net |

| Torsional Angle T2 (D2) | Rotation around the C-C bond within the side chain. | Defines the orientation of the terminal amide group. | researchgate.netresearchgate.net |

| Conformational Restriction | The IMHB limits the range of accessible T1 and T2 angles. | Leads to a well-defined set of low-energy conformers. | researchgate.net |

Biochemical Interactions and Mechanistic Studies at the Molecular Level Excluding Clinical Outcomes

Investigation of Enzyme Interactions and Inhibition Mechanisms

Research into the enzymatic interactions of compounds containing the 2-oxopyrrolidine moiety has revealed potential inhibitory activities against various enzymes, particularly those involved in digestion.

Studies on Enzyme Active Site Binding

Derivatives of 2-oxopyrrolidine have been identified as inhibitors of key digestive enzymes, including pancreatic lipase (B570770), α-amylase, and α-glucosidase. The mechanism of inhibition often involves direct binding to the enzyme's active site.

Studies on a range of synthetic pyrrolidine (B122466) derivatives have demonstrated significant inhibitory potential against these enzymes. For instance, certain novel piperidine (B6355638) and pyrrolidine derivatives have been identified as potent inhibitors of pancreatic lipase mdpi.com. The inhibitory activity is attributed to interactions within the enzyme's active site, including hydrogen bonding with key amino acid residues such as Gly76, Phe77, Asp79, and His151 mdpi.com. The presence and positioning of hydroxyl and carbonyl groups, as well as the length of alkyl side chains on the pyrrolidine ring, are critical factors that influence the stability and specificity of this binding mdpi.com.

Similarly, various N-acetylpyrrolidine and other pyrrolidine derivatives have shown inhibitory effects on α-amylase and α-glucosidase nih.govnih.gov. Kinetic analyses of these interactions have often pointed towards competitive or mixed-type inhibition, suggesting that these compounds can bind to the free enzyme at its active site, thereby competing with the natural substrate nih.gov. Molecular docking studies support these findings, indicating that the pyrrolidine scaffold can fit into the active sites of α-amylase and α-glucosidase, forming favorable interactions that lead to inhibition nih.gov. For example, studies on N-substituted-acetylpyrrolidine derivatives revealed a mixed-type inhibition for both α-glucosidase and α-amylase nih.gov.

The table below summarizes the inhibitory activities and mechanisms of various pyrrolidine derivatives against digestive enzymes, as reported in the literature.

| Compound Class | Target Enzyme | Inhibition Type | Key Active Site Interactions (Residues) | IC50 Range (µM) |

| Piperidine/Pyrrolidine Derivatives | Pancreatic Lipase | Not specified | Gly76, Phe77, Asp79, His151 | 143 (for most potent) |

| N-Boc Proline Amides | α-Amylase | Not specified | Good agreement with experimental data | 26.24 - 36.32 (µg/mL) |

| N-Boc Proline Amides | α-Glucosidase | Not specified | Good agreement with experimental data | 18.04 - 27.51 (µg/mL) |

| N-substituted-acetylpyrrolidine | α-Glucosidase | Mixed | Ki < Ki' | 520 - 1640 |

| N-substituted-acetylpyrrolidine | α-Amylase | Mixed | Ki < Ki' | Not specified |

Note: IC50 values are presented as reported in the sources and may be in different units. The data pertains to various derivatives and not specifically to Amino-2-oxo-1-pyrrolidineacetic acid.

Mechanistic Enzymology of this compound Synthesis and Degradation

Detailed studies on the specific enzymatic pathways for the synthesis and degradation of this compound are not extensively documented in the available scientific literature. The synthesis of related 2-oxo-1-pyrrolidine derivatives has been described, often involving chemical methods such as the lactamization of γ-aminobutyric acid precursors or modifications of pyroglutamic acid researchgate.net. For example, the synthesis of 2-oxo-1-pyrrolidinesulfonic acid derivatives has been reported, designed to have intermediate properties between other nootropic agents nih.gov.

The degradation of amino acids in biological systems is a well-understood process involving transamination, deamination, and the urea (B33335) cycle to process the nitrogenous waste, while the carbon skeleton enters central metabolic pathways like the citric acid cycle libretexts.orgslideshare.netlibretexts.org. However, the specific enzymes and metabolic fate of the this compound carbon skeleton have not been explicitly detailed. It is plausible that its degradation would follow general amino acid catabolism pathways, but specific intermediates and enzymatic steps remain to be elucidated.

Theoretical and In Vitro Receptor Binding Studies

Computational and laboratory-based receptor binding studies provide insights into the potential molecular targets of this compound and its analogues.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking simulations have been employed to predict the binding modes and affinities of pyrrolidine-containing compounds with various biological targets. These computational studies are instrumental in rationalizing observed biological activities and guiding the design of new derivatives.

In the context of enzyme inhibition, docking studies have successfully predicted the interaction of pyrrolidine derivatives with the active sites of digestive enzymes, showing good correlation with experimental inhibition data nih.gov. For instance, the binding energy of a highly active pyrrolidine derivative against pancreatic lipase was calculated to be -8.24 kcal/mol, with the stability of the complex attributed to hydrogen bonds with key residues mdpi.com.

Beyond enzymes, molecular docking has been used to explore the interactions of compounds with a 2-oxopyrrolidine core with other targets. For example, docking studies of (2,6-diethylphenyl)-5-oxopyrrolidine derivatives with bacterial enzymes like Bacillus cereus spor-lytic enzyme and Cytolysin A have been performed to investigate their potential as antibacterial agents jonuns.com. Similarly, the interactions of multi-target ligands containing a 2-oxo moiety with aminergic G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, have been modeled. These studies often highlight the importance of specific interactions, like the electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor's transmembrane helix nih.gov.

Allosteric Modulation Investigations at the Molecular Level

There is currently no direct scientific evidence to suggest that this compound itself functions as an allosteric modulator. However, the broader class of molecules containing a pyrrolidine ring has been investigated for allosteric modulation of certain receptors.

Involvement in Biochemical Pathways (as a metabolite or analogue of endogenous compounds)

The direct involvement of this compound as a metabolite in major biochemical pathways has not been firmly established. The degradation of amino acids typically results in common intermediates that enter central metabolic routes libretexts.orgslideshare.netnih.gov. The carbon skeleton of degraded amino acids can be converted into precursors for gluconeogenesis (glucogenic) or into acetyl-CoA and acetoacetate (B1235776) for ketogenesis (ketogenic) libretexts.org. While it is conceivable that the degradation of this compound would yield such intermediates, the specific pathway and its metabolic significance are not detailed in the current literature.

It is worth noting that the 2-oxopyrrolidine motif is found in some naturally occurring bioactive compounds, suggesting that pathways for its synthesis and degradation exist in certain organisms researchgate.netnih.govrdd.edu.iq. However, these are generally specific to the producing organisms and may not represent a general metabolic pathway in humans.

Relationship to Amino Acid Metabolism Pathways

While direct metabolic pathways for this compound are not extensively detailed in the literature, its structure as a proline analogue suggests potential interactions with enzymes and pathways involved in amino acid metabolism. sigmaaldrich.comnih.gov Proline itself is a proteinogenic amino acid derived enzymatically from glutamate. sigmaaldrich.com The core 2-pyrrolidone structure, a lactam, can be biosynthesized from L-glutamate through a multi-enzyme cascade that involves the intermediate γ-aminobutyrate (GABA). nih.govresearchgate.netresearchgate.net

This connection implies that this compound may act as a mimetic or antagonist in pathways involving proline. Proline-specific peptidases, such as dipeptidyl peptidase IV (DP IV) and prolyl oligopeptidase (POP), are known to cleave peptide bonds involving proline. nih.gov Analogues of proline can interact with these enzymes, and compounds featuring the pyrrolidide structure have been characterized as inhibitors of such peptidases. nih.gov Therefore, it is plausible that this compound could engage with enzymes that recognize or process proline, potentially influencing protein synthesis, folding, or cell signaling pathways where proline plays a crucial role. sigmaaldrich.com

Investigation of Pyrrolidine Ring Systems in Biological Systems

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active agents. nih.govfrontiersin.orgnih.gov Its significance stems from its unique three-dimensional structure and conformational flexibility. Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar and exists in distinct puckered conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.net

The two predominant conformations are the Cγ-endo and Cγ-exo envelope puckers, often referred to as "DOWN" and "UP" puckers, respectively. nih.govacs.orgresearchgate.net The equilibrium between these puckered states is a critical determinant of biological activity, as it dictates the spatial orientation of substituents on the ring. nih.gov This conformational behavior is coupled to the protein backbone when a proline residue is incorporated into a peptide chain. nih.gov For instance, within proteins, over 89% of cis-proline residues exhibit the DOWN pucker, while trans-proline residues are more evenly distributed between the two forms. researchgate.net This inherent conformational preference allows the pyrrolidine ring to act as a turn-inducer in peptides and proteins, influencing their tertiary structure. nih.govacs.org The ability to "lock" the ring into a specific pucker through targeted substitution is a powerful tool in drug design, enabling the creation of molecules with highly specific conformations for optimal receptor or enzyme binding. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For pyrrolidine-based compounds, these studies guide the rational design of more potent and selective analogues. frontiersin.org

Rational Design Principles for Analogues

The rational design of analogues based on the this compound scaffold involves a systematic approach to modifying its structure to enhance desired biological effects. nih.govslideshare.netyoutube.com Key principles derived from SAR studies on related pyrrolidine and pyrrolidone compounds include:

Substituent Modification: The nature and position of substituents on the pyrrolidine ring and its appended groups are critical. SAR studies on pyrrolidine amide derivatives, for example, revealed that small, lipophilic substituents on a terminal phenyl ring were preferable for optimal potency, whereas substitution at other positions could significantly reduce activity. nih.gov

Conformational Constraint: Introducing conformational rigidity or flexibility can profoundly impact activity and selectivity. In one study, conformationally flexible linkers increased the inhibitory potency of certain pyrrolidine amides but reduced their selectivity. Conversely, conformationally restricted linkers enhanced selectivity, albeit sometimes at the cost of potency. nih.gov

Bioisosteric Replacement: The pyrrolidine ring can serve as a rigid scaffold or be used as a bioisostere to replace other chemical groups in a known drug molecule. baranlab.org This strategy aims to improve pharmacokinetic properties or enhance binding interactions by positioning key functional groups in a more favorable orientation.

Pharmacophore Modeling: Computational techniques are used to build pharmacophore models based on a series of active compounds. nih.gov These models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, guiding the design of novel molecules that fit the model.

The following table illustrates SAR findings from a study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, demonstrating the effect of linker modification.

Data adapted from a study on NAAA inhibitors, illustrating how linker rigidity impacts potency and selectivity. nih.gov

Stereochemical Influence on Molecular Interactions

The influence of stereochemistry on the molecular interactions of pyrrolidine derivatives is profound and represents a critical aspect of their design. nih.govnih.gov Because biological targets like enzymes and receptors are chiral, they interact differently with different stereoisomers of a drug molecule. researchgate.net

The key stereochemical factors for this compound and its analogues are:

Chiral Centers: The pyrrolidine ring can contain multiple stereogenic carbons, leading to a variety of diastereomers and enantiomers. nih.gov The absolute configuration (R or S) at each chiral center determines the precise 3D arrangement of the molecule's functional groups. This spatial arrangement must be complementary to the binding site of its biological target for effective interaction. Studies have repeatedly shown that one enantiomer is often significantly more active than the other. nih.gov

Ring Puckering and Substituent Orientation: As discussed previously, the endo/exo puckering of the pyrrolidine ring is a form of stereoisomerism. nih.govacs.org The orientation of substituents as either pseudo-axial or pseudo-equatorial, which is dictated by the ring pucker, directly impacts the molecule's ability to fit into a binding pocket. SAR studies have demonstrated that a cis-configuration of substituents can be preferred over a trans-orientation for certain targets, highlighting the importance of this spatial relationship. nih.gov

Isomer-Specific Activity: The specific isomer of a compound can determine not only its potency but also its mode of action. For example, in a series of pyrrolidine derivatives, the (R)- and (S)-enantiomers at the 3-position were found to produce different pharmacological profiles, with one acting as an antagonist and the other having a different effect. nih.gov Similarly, studies on inhibitors of proline-specific peptidases found that only the Z-isomer of certain thiazolidide analogues was capable of inhibiting the DP IV enzyme. nih.gov

The following table presents data on the inhibition of dipeptidyl peptidase II (DP II) and dipeptidyl peptidase IV (DP IV), showing how a subtle structural change (thioxylation) and the core scaffold (pyrrolidide vs. thiazolidide) affect inhibitory potency.

Data from a study on proline-specific peptidase inhibitors. Note how thioxylation (ψ[CS-N]) dramatically increases potency against DP II while slightly decreasing it for DP IV. nih.gov

This stereochemical sensitivity underscores the importance of stereoselective synthesis in drug development to produce single, active isomers, thereby maximizing therapeutic effects. nih.govresearchgate.net

Advanced Analytical Methodologies for Amino 2 Oxo 1 Pyrrolidineacetic Acid Research

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation and purification of Amino-2-oxo-1-pyrrolidineacetic acid from synthesis reaction mixtures and biological matrices. The choice of technique depends on the specific analytical challenge, such as separating enantiomers or analyzing the compound within a complex sample.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of chiral molecules. nih.govsigmaaldrich.comsigmaaldrich.com For this compound, which possesses a chiral center, separating its enantiomers is critical as different enantiomers can exhibit distinct biological activities. This separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds, including those with structures similar to this compound. yakhak.org

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differential stability of these complexes leads to different retention times for the enantiomers, allowing for their separation. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation.

Table 1: Representative HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. d-nb.infonih.gov Due to the polar nature and low volatility of this compound, derivatization is a necessary prerequisite for its analysis by GC-MS. researchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds containing carboxylic acid and amine functionalities include silylation and esterification. gcms.czresearchgate.net

For instance, a two-step derivatization process can be employed, where the carboxylic acid group is first esterified (e.g., with methanol (B129727) to form the methyl ester), followed by acylation of the amine group. The resulting derivative is then amenable to separation on a GC column and detection by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for its unambiguous identification and quantification in complex matrices.

Table 2: Example Derivatization and GC-MS Conditions for this compound Analysis

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 min |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | [Provide hypothetical key fragments based on derivatized structure] |

Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-QE-MS) for Metabolomics

Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-QE-MS) is a state-of-the-art analytical platform for untargeted metabolomics studies. mdpi.commdpi.compeerj.com This technique combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of a Quadrupole-Exactive (QE) Orbitrap mass spectrometer. nih.govnih.govmdpi.com In the context of this compound research, UHPLC-QE-MS can be employed to investigate its metabolic fate in biological systems.

An untargeted metabolomics approach allows for the comprehensive profiling of all detectable metabolites in a biological sample. By comparing the metabolic profiles of control and treated (with this compound) samples, it is possible to identify potential metabolites of the compound. The high mass accuracy of the QE-Orbitrap analyzer enables the determination of the elemental composition of the detected ions, which is a crucial step in the identification of unknown metabolites.

Table 3: Illustrative UHPLC-QE-MS Parameters for Metabolomics of this compound

| Parameter | Value |

| UHPLC Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 15 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |

| Mass Analyzer | QE-Orbitrap |

| Resolution | 70,000 |

| Scan Range | m/z 100-1000 |

Isotopic Labeling Techniques in Mechanistic and Pathway Research

Isotopic labeling is a powerful tool for tracing the fate of molecules in biological and chemical systems. nih.govresearchgate.net By replacing one or more atoms in a molecule with their heavier isotopes, it becomes possible to follow the molecule and its fragments through complex pathways and reactions.

Carbon-13 Labeling for Metabolic Flux Analysis

Carbon-13 (¹³C) labeling is a key technique in metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological system. springernature.comnih.govnih.gov In the study of this compound, ¹³C-MFA can be used to understand how the compound is metabolized by cells and to identify the metabolic pathways it enters. nih.govnih.govresearchgate.net

The general approach involves introducing a ¹³C-labeled precursor of this compound to a cell culture. As the cells metabolize the labeled compound, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the distribution of ¹³C in these metabolites, typically using techniques like GC-MS or LC-MS, it is possible to deduce the fluxes through different metabolic pathways.

Table 4: Hypothetical ¹³C Labeling Experiment for Metabolic Flux Analysis of this compound

| Parameter | Description |

| Labeled Substrate | [U-¹³C₅]-Glutamic acid (as a precursor for biosynthesis) |

| Biological System | Cultured hepatocytes |

| Incubation Time | 24 hours |

| Analytical Technique | GC-MS analysis of proteinogenic amino acids |

| Data Analysis | Isotopomer distribution analysis to determine relative pathway usage |

| Expected Outcome | Quantification of the flux of carbon from the pyrrolidine (B122466) ring into central carbon metabolism. |

Deuterium (B1214612) Labeling for Reaction Mechanism Elucidation

Deuterium (²H or D) labeling is a valuable tool for elucidating the mechanisms of chemical reactions. nih.govchem-station.comacs.org The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can provide insights into the rate-determining step of a reaction. acs.orgacs.org

In the context of this compound, deuterium labeling can be used to study the mechanism of its synthesis or degradation. For example, by selectively replacing a hydrogen atom with a deuterium atom at a specific position in a reactant, and then measuring the reaction rate, it is possible to determine if the cleavage of that C-H bond is involved in the rate-determining step. Furthermore, the fate of the deuterium label in the products can provide detailed information about the reaction pathway. researchgate.net

Table 5: Representative Deuterium Labeling Study for Mechanistic Elucidation

| Parameter | Description |

| Reaction Studied | Hypothetical enzymatic hydrolysis of the amide bond in this compound |

| Labeled Substrate | This compound with deuterium at the α-position to the carbonyl group |

| Experimental Approach | Comparison of the hydrolysis rate of the deuterated and non-deuterated substrates |

| Analytical Technique | LC-MS to monitor the disappearance of the substrate and appearance of the product |

| Expected Outcome | A significant KIE would suggest that the C-H bond at the α-position is cleaved in the rate-determining step of the hydrolysis. |

Applications of Amino 2 Oxo 1 Pyrrolidineacetic Acid As a Chemical Research Intermediate

Role as a Building Block in Peptide Synthesis

Amino-2-oxo-1-pyrrolidineacetic acid serves as a valuable non-natural amino acid for incorporation into peptide chains, a practice that is increasingly used to enhance the properties of peptide-based therapeutics. nih.gov The introduction of such unnatural amino acids can modulate the structure and function of peptides, potentially leading to improved stability, potency, and bioavailability. nih.govsigmaaldrich.com

The synthesis of peptides is a stepwise process that involves the coupling of amino acids, often on a solid support (Solid-Phase Peptide Synthesis, SPPS). nih.govwpmucdn.com In this process, the amino group of one amino acid is protected while its carboxylic acid is activated to react with the free amino group of the growing peptide chain. wpmucdn.compeptide.com Derivatives of this compound, such as its Boc-protected form ((R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid), are utilized as key intermediates in these synthetic routes. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing self-polymerization and directing the coupling reaction to the desired amine. peptide.com

The incorporation of the oxo-pyrrolidine moiety can introduce conformational constraints into the peptide backbone. This is because the five-membered ring structure of the pyrrolidine (B122466) limits the rotational freedom around the peptide bonds, influencing the secondary structure of the peptide. nih.govnih.gov Furthermore, the oxo group can participate in hydrogen bonding, potentially increasing intermolecular interactions within the peptide structure. nih.govresearchgate.net

Table 1: Key Aspects of this compound in Peptide Synthesis

| Feature | Description | Reference |

| Non-natural Amino Acid | Incorporation can enhance peptide stability and potency. | nih.govsigmaaldrich.com |

| Protecting Groups | Derivatives like Boc-protected forms are used in SPPS. | chemimpex.com |

| Conformational Constraint | The pyrrolidine ring restricts backbone rotation, influencing peptide structure. | nih.govnih.gov |

| Hydrogen Bonding | The oxo group can form additional hydrogen bonds, affecting intermolecular interactions. | nih.govresearchgate.net |

Utility in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. This technique is widely used in drug delivery, diagnostics, and basic research. nih.gov this compound and its derivatives can be employed in bioconjugation strategies. The carboxylic acid group can be activated to react with nucleophilic groups on biomolecules, such as the amine groups of lysine (B10760008) residues in proteins. nih.gov

The process typically involves the activation of the carboxylic acid using coupling agents to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. nih.gov This activated ester can then efficiently react with the amino groups on a target biomolecule to form a stable amide bond. This approach allows for the attachment of the pyrrolidine-containing moiety to proteins, antibodies, or other biologically relevant molecules. nih.gov

The pyrrolidine ring itself can serve as a linker or spacer, providing a defined distance between the conjugated molecules. The specific chemical properties of the resulting bioconjugate will depend on the nature of the biomolecule and the other functionalities present on the this compound derivative.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. sigmaaldrich.com Unnatural amino acids are valuable components in the design of such probes. sigmaaldrich.com this compound can serve as a core structure for the development of these molecular tools.

By attaching a reporter group, such as a fluorophore, to the this compound scaffold, a fluorescent probe can be created. rsc.org These probes can be used for imaging and tracking biological processes in living cells. The pyrrolidine structure can be modified to include functionalities that allow for specific targeting of a biological molecule of interest. This targeted delivery is crucial for the effectiveness of a chemical probe. nih.govnih.gov

The design of such probes often involves computational modeling to predict the binding affinity and selectivity of the probe for its target. researchgate.net The synthesis then involves a series of chemical reactions to assemble the final probe molecule, with the this compound derivative acting as a key intermediate.

Scaffolding for the Design of Novel Bioactive Molecules

The pyrrolidine ring is a common and versatile scaffold in medicinal chemistry, found in a wide range of biologically active compounds. nih.govresearchgate.netnih.gov This five-membered nitrogen-containing heterocycle offers a three-dimensional structure that can be readily functionalized to create libraries of compounds for drug discovery. nih.govresearchgate.net this compound provides a functionalized pyrrolidine scaffold that can be further modified to generate novel bioactive molecules. chemimpex.com

The development of new drugs often involves the synthesis and screening of numerous derivatives of a lead compound to establish a structure-activity relationship (SAR). nih.govrsc.org The amino and carboxylic acid groups on this compound provide convenient handles for chemical modification, allowing for the systematic variation of substituents to optimize biological activity. nih.govresearchgate.net

For instance, derivatives of 2-oxo-1-pyrrolidine have been investigated for various therapeutic applications, including as nootropic agents. nih.gov The synthesis of these derivatives often starts from a pyrrolidine-containing building block, highlighting the importance of intermediates like this compound. researchgate.net The stereochemistry of the pyrrolidine ring can also play a crucial role in the biological activity of the final compound, as different stereoisomers can exhibit distinct interactions with their biological targets. researchgate.netnih.gov

Table 2: Bioactive Molecules Based on Pyrrolidine Scaffolds

| Compound Class | Therapeutic Area | Key Structural Feature | Reference |

| Pyrrolidine Pentamines | Antibiotic Resistance Inhibitors | Substituted Pyrrolidine Scaffold | nih.gov |

| 2-oxo-1-pyrrolidinesulfonic acid derivatives | Nootropic Agents (potential) | 2-oxo-pyrrolidine ring | nih.gov |

| Pyrrolidine Amide Derivatives | NAAA Inhibitors (inflammation and pain) | Pyrrolidine Amide | rsc.org |

| 2-oxo-5-aryl-pyrrolidine derivatives | Anticancer and Neuroprotective | Substituted 2-oxo-pyrrolidine | researchgate.net |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of pyrrolidinone-based compounds often involves multi-step processes with harsh reagents and solvents. google.com Future research is increasingly focused on developing greener, more efficient, and economically viable synthetic routes. This involves a shift from classical methods towards innovative strategies like biocatalysis, photocatalysis, and the use of transition-metal-free catalysts. rsc.orgacs.org

One promising approach is the integration of photochemical and enzymatic catalysis in one-pot sequences. acs.org For instance, a photoenzymatic workflow can be used for the asymmetric synthesis of chiral pyrrolidines, combining a photochemical oxyfunctionalization step with a stereoselective enzymatic transformation. acs.org This method offers high conversion rates and excellent enantiomeric excess under mild conditions. acs.org Another area of innovation is the use of N-heterocyclic carbenes (NHCs) to catalyze radical tandem cyclizations, enabling the construction of highly functionalized 2-pyrrolidinone (B116388) derivatives without the need for transition metals. rsc.org These modern approaches stand in contrast to traditional routes which, while effective, may present challenges for large-scale, sustainable production. google.comgoogle.com

| Methodology | Key Features | Potential Advantages | Reference Example |

|---|---|---|---|

| Traditional Synthesis (e.g., α-pyrrolidone method) | Uses reagents like sodium methoxide (B1231860) and methyl chloroacetate; multi-step process. | Established and scalable for certain derivatives. | Synthesis of piracetam (B1677957) from α-pyrrolidone. google.com |

| Photoenzymatic Synthesis | Combines light-induced reactions with biocatalysis in a one-pot process. | High stereoselectivity, mild reaction conditions, reduced waste. | One-pot synthesis of N-Boc-3-amino-pyrrolidine. acs.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Transition-metal-free catalysis of radical cyclization reactions. | Avoids toxic heavy metals, broad substrate scope, high efficiency. | Construction of functionalized 2-pyrrolidinones. rsc.org |

| Visible-Light Photocatalysis | Uses light to induce C-H functionalization reactions. | High energy efficiency, green catalyst, novel bond formation. | sp3 C–H functionalization of alkyl amines. acs.org |

Advanced Computational Approaches for Predictive Modeling of Interactions

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules. For Amino-2-oxo-1-pyrrolidineacetic acid and its derivatives, advanced computational approaches like Density Functional Theory (DFT) are being used to build predictive models of their behavior and interactions. nih.govresearchgate.net These in silico studies provide critical insights into the molecule's electronic structure, stability, and reactivity, guiding the synthesis of new compounds with desired properties.

DFT calculations can determine ground-state molecular geometries and predict various properties such as hyperpolarizability, which is relevant for applications in non-linear optics. nih.gov Analyses like Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) are employed to assess molecular stability. nih.govresearchgate.net Furthermore, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand and predict intramolecular charge transfer phenomena. nih.govresearchgate.net Another powerful tool is the mapping of the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack and potential intermolecular interactions. nih.govresearchgate.net

| Computational Method | Predicted Property | Significance in Drug Design & Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties. | Provides a fundamental understanding of the molecule's 3D structure and energy. nih.govresearchgate.net |

| HOMO-LUMO Energy Analysis | Intramolecular charge transfer, chemical reactivity. | Predicts how the molecule will react and transfer electrons. nih.gov |

| Molecular Electrostatic Potential (MEP) | Sites for intermolecular interactions. | Identifies regions likely to interact with biological targets or other molecules. nih.govresearchgate.net |

| NBO/NLMO Analysis | Molecular stability, hyperconjugative interactions. | Assesses the stability of the molecular structure. nih.gov |

Exploration of Unconventional Chemical Transformations

To expand the chemical space accessible from the this compound scaffold, researchers are exploring unconventional chemical transformations that enable novel modifications. A key focus is on C-H functionalization, which allows for the direct conversion of strong carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized starting materials. acs.orgacs.org

Visible-light-induced photocatalysis has emerged as a powerful strategy for sp3 C-H functionalization, allowing for the construction of complex molecular architectures, such as spiro compounds, under mild and environmentally friendly conditions. acs.org These reactions often use inexpensive organic dyes as photocatalysts. acs.org Other novel methods include the use of N-heterocyclic carbenes to catalyze radical-based cyclizations and couplings, creating unique and highly substituted pyrrolidinone structures. rsc.org The exploration of less common but powerful reactions, such as the Reformatsky reaction with pyrrolidine-2-thiones, further broadens the toolkit for creating tricyclic analogues and other complex derivatives. researchgate.net These advanced synthetic methods are crucial for generating molecules with unique three-dimensional shapes and functionalities, which may lead to novel biological activities.

| Transformation Type | Catalyst/Reagent | Chemical Modification Achieved | Significance |

|---|---|---|---|

| Photochemical C-H Oxyfunctionalization | Photocatalyst (e.g., organic dye) + oxidant | Direct introduction of hydroxyl groups at C-H bonds. acs.org | Enables functionalization of typically unreactive positions. |

| NHC-Catalyzed Radical Cyclization | N-Heterocyclic Carbene (NHC) | Formation of functionalized pyrrolidinone rings. rsc.org | Transition-metal-free route to complex heterocyclic systems. |

| Visible-Light sp3 C-H Functionalization | Eosin Y (photocatalyst) | Formation of new C-C bonds at sp3 carbons. acs.org | Creates complex spirocyclic structures from simple amines. |

| Reformatsky Reaction | Zinc, Diethyl bromomalonate | Synthesis of pyrrolidinylidene malonates. researchgate.net | Key step in building tricyclic analogues of quinolones. |

Development of High-Throughput Screening Methods for Chemical Libraries Derived from this compound

The ability to generate large and diverse collections of molecules—known as chemical libraries—through novel synthetic methodologies necessitates the parallel development of high-throughput screening (HTS) methods. HTS allows for the rapid evaluation of thousands of compounds to identify those with a desired biological activity. For libraries derived from this compound, the goal is to create automated screening platforms to test for activities such as neuroprotection, cognitive enhancement, or mitochondrial function modulation. nih.gov

An effective HTS workflow would involve several key components. First, a diverse chemical library is synthesized using the efficient and varied methods described previously. rsc.orgacs.orgacs.org These compounds are then formatted in microtiter plates for automated handling. Cell-based assays are particularly relevant; for example, human neuroblastoma cell lines (like SH-SY5Y) can be used to measure neurite outgrowth or changes in mitochondrial dynamics and function as indicators of neuroplasticity and cellular health. nih.gov The screening process would utilize automated microscopy and image analysis to quantify these changes across thousands of wells, generating vast datasets that can pinpoint promising "hit" compounds for further investigation. The development of such robust HTS platforms is essential to fully capitalize on the synthetic innovations and unlock the therapeutic potential of new this compound derivatives.

| HTS Workflow Component | Description | Example Application |

|---|---|---|

| Chemical Library Generation | Synthesis of a diverse set of derivatives from the core scaffold. | Using photocatalysis or NHC-catalysis to create hundreds of unique pyrrolidinones. rsc.orgacs.org |

| Assay Development | Creation of a robust, automated, and miniaturized biological test. | A cell-based assay measuring neurite outgrowth in SH-SY5Y cells. nih.gov |

| Automated Screening | Use of robotics for liquid handling, incubation, and data acquisition. | Testing 10,000 compounds for their effect on mitochondrial membrane potential. |

| Data Analysis & Hit Identification | Computational analysis of screening data to identify active compounds. | An algorithm identifies compounds that increase neurite length by a statistically significant margin. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.